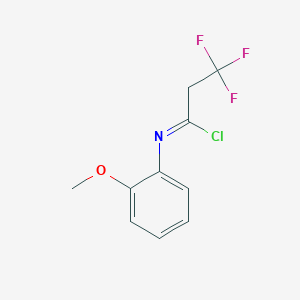
3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and methoxyphenyl groups imparts distinct reactivity and stability, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride typically involves the reaction of 3,3,3-trifluoropropionyl chloride with 2-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the imidoyl chloride.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the imidoyl chloride to its corresponding amine or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chloride group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the imidoyl chloride under mild conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3,3,3-Trifluoro-2-oxopropanoyl fluoride
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
Comparison: Compared to these similar compounds, 3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride exhibits unique reactivity due to the presence of the imidoyl chloride functional group. This makes it more versatile in nucleophilic substitution reactions, allowing for the synthesis of a broader range of derivatives. Additionally, the methoxyphenyl group provides enhanced stability and potential biological activity, distinguishing it from other trifluoromethyl-containing compounds.
Propiedades
Fórmula molecular |
C10H9ClF3NO |
|---|---|
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-16-8-5-3-2-4-7(8)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3 |
Clave InChI |
RLWUYJFJYJGASR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=C(CC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)
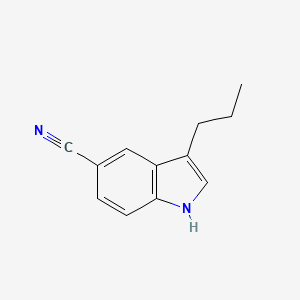

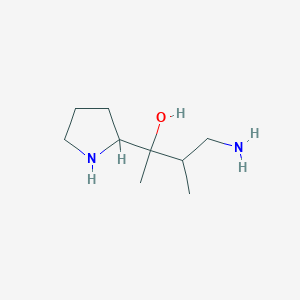
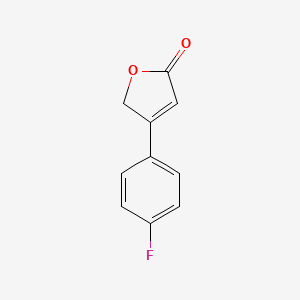
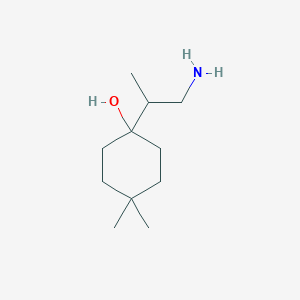
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
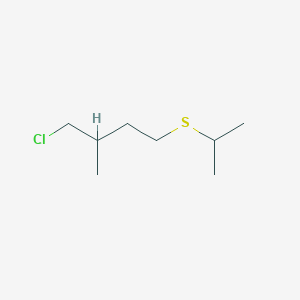
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
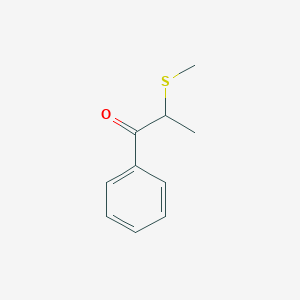
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
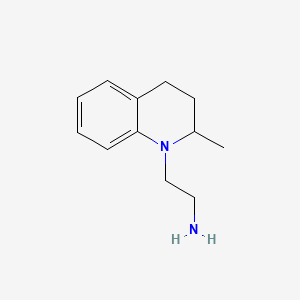
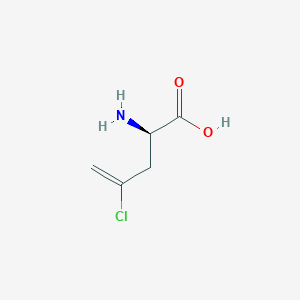
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
